Vitamin e succinate

Catalog No.
S590857
CAS No.
4345-03-3
M.F
C33H54O5
M. Wt
530.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin e succinate

CAS Number

4345-03-3

Product Name

Vitamin e succinate

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1

InChI Key

IELOKBJPULMYRW-NJQVLOCASA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Vitamin E succinate is an ester formed by combining alpha-tocopherol (the most active form of vitamin E) with succinic acid []. Unlike natural vitamin E, which degrades easily under heat or light, vitamin E succinate offers improved stability []. This makes it a valuable form for use in dietary supplements and pharmaceutical applications.

Research interest in vitamin E succinate stems from its potential benefits beyond basic vitamin E functions. Studies suggest it may possess anticancer properties and influence energy production within cells [, ].


Molecular Structure Analysis

Vitamin E succinate has a complex molecular structure. Alpha-tocopherol, the core component, possesses a chromanol ring with a long, unsaturated hydrocarbon tail (phytol tail). The succinic acid moiety is attached to the hydroxyl group on the chromanol ring via an ester linkage []. This structural modification enhances stability compared to natural vitamin E, likely due to reduced susceptibility to oxidation [].


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions

Research suggests vitamin E succinate may participate in cellular metabolism. Its succinate moiety potentially feeds directly into the Krebs cycle, a central pathway for energy production in cells []. However, further investigation is needed to elucidate the precise mechanisms involved.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature based on the structure of alpha-tocopherol.
  • Solubility: Presumed to be poorly soluble in water due to the hydrophobic phytol tail. Solubility in oils and organic solvents is likely higher.
  • Stability: Improved stability compared to natural vitamin E due to the ester linkage [].
  • Anticancer properties: Studies indicate vitamin E succinate may selectively induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells []. The exact mechanism is not fully understood, but it may involve alterations in cellular signaling pathways.
  • Cellular energy production: The succinate moiety of vitamin E succinate structurally resembles a molecule involved in the Krebs cycle. This raises the possibility that it may directly contribute to cellular ATP (energy currency) production, although more research is needed [].

Potential as an Adjuvant Cancer Therapy:

  • Studies suggest that VES might exhibit anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells. Research has shown its effectiveness in inducing cell differentiation, leading to cell death (apoptosis) in various cancer cell lines, including prostate, lung, and colon cancer [].
  • Additionally, VES appears to enhance the effectiveness of conventional cancer therapies like radiation and chemotherapy while potentially reducing some of their side effects on healthy cells [].
  • However, it's crucial to note that most of this research has been conducted in preclinical settings (in vitro and animal models). Further clinical trials are necessary to establish its efficacy and safety in humans [].

Potential Antioxidant and Anti-inflammatory Effects:

  • VES, like other forms of vitamin E, exhibits antioxidant properties, potentially helping to neutralize harmful free radicals that can damage cells and contribute to various chronic diseases.
  • Studies suggest that VES might offer specific benefits in reducing exercise-induced inflammation. Research has shown that it can prevent the increase of inflammatory cytokines like IL-6 and TNF-α following intense exercise training in rats [].

Potential Applications in Drug Delivery Systems:

  • The unique chemical properties of VES make it a valuable candidate for developing novel drug delivery systems.
  • Researchers are exploring ways to combine VES with other molecules like hyaluronic acid to create targeted delivery systems for drugs, potentially improving their efficacy and reducing side effects [].

Other Areas of Research:

  • Ongoing research is exploring the potential applications of VES in various other areas, including neurodegenerative diseases, age-related macular degeneration, and fertility issues. However, these applications are still in the early stages of exploration, and further research is needed to determine their effectiveness [].

Physical Description

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992)

XLogP3

10.2

Melting Point

169 to 171 °F (NTP, 1992)

UNII

LU4B53JYVE

Drug Indication

The primary health-related use for which alpha-tocopherol succinate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day) [L2120]. In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more [T166]. None of these ongoing studies have yet to elucidate any formally significant evidence, however [T166]. Similarly, more effective clinical trials are necessary to confirm what has only been accrued as preliminary data when it comes to studies proposing the demonstration of alpha-tocopherol succinate's capability to act as an anti-cancer therapy or as a regulator of inflammation [L2699, A32958, A32959].

Pharmacology

Of the eight separate variants of vitamin E, alpha-tocopherol is the predominant form of vitamin E in human and animal tissues, and it has the highest bioavailability [L2250]. This is because the liver preferentially resecretes only alpha-tocopherol by way of the hepatic alpha-tocopherol transfer protein (alpha-TTP); the liver metabolizes and excretes all the other vitamin E variants, which is why blood and cellular concentrations of other forms of vitamin E other than alpha-tocopherol are ultimately lower [L2120]. Furthermore, the term alpha-tocopherol generally refers to a group of eight possible stereoisomers which is often called all-rac-tocopherol for being a racemic mixture of all eight stereoisomers [T166, L2250]. Of the eight stereoisomers, the RRR-alpha-tocopherol - or sometimes referred to as the d-alpha-tocopherol - stereoisomer is the naturally occurring form of alpha-tocopherol that is perhaps best recognized by the alpha-TTP [T166, L2250] and has been reported to demonstrate approximately twice the systemic availability of all-rac-tocopherol [L2250]. As a result, often times (but certainly not always) the discussion of vitamin E - at least within the context of using the vitamin for health-related indications - is generally in reference to the use of RRR- or d-alpha-tocopherol. Subsequently, without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol [A32956, A32957].

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol [A32956, A32957]. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron [L2120]. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS) [L2120]. In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases [L2120]. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun [L2120]. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure [L2120]. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions [T166]. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins [T166]. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids [T166]. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical [T166]. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids [T166]. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E [T166]. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes [T166]. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity [T166]. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium [T166]. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1 [T166]. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans [T166]. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions [T166]. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets [T166]. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production [T166]. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis [T166]. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications [T166]. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA [T166]. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use [T166]. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action [T166]. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals [T166]. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) [A237] on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects [A32959]. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated [A32959]. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells [A32958]. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer [A32958]. Nevertheless, the possibility of such activity requires further elucidation.

Other CAS

4345-03-3
17407-37-3

Biological Half Life

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed.

General Manufacturing Information

Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester: ACTIVE

Dates

Modify: 2023-08-15
Iuliano L, Micheletta F, Maranghi M, Frati G, Diczfalusy U, Violi F: Bioavailability of vitamin E as function of food intake in healthy subjects: effects on plasma peroxide-scavenging activity and cholesterol-oxidation products. Arterioscler Thromb Vasc Biol. 2001 Oct;21(10):E34-7. [PMID:11597949]
Miller ER 3rd, Pastor-Barriuso R, Dalal D, Riemersma RA, Appel LJ, Guallar E: Meta-analysis: high-dosage vitamin E supplementation may increase all-cause mortality. Ann Intern Med. 2005 Jan 4;142(1):37-46. Epub 2004 Nov 10. [PMID:15537682]
Horwitt MK, Elliott WH, Kanjananggulpan P, Fitch CD: Serum concentrations of alpha-tocopherol after ingestion of various vitamin E preparations. Am J Clin Nutr. 1984 Aug;40(2):240-5. [PMID:6465056]
Rumbold AR, Crowther CA, Haslam RR, Dekker GA, Robinson JS: Vitamins C and E and the risks of preeclampsia and perinatal complications. N Engl J Med. 2006 Apr 27;354(17):1796-806. [PMID:16641396]
Poston L, Briley AL, Seed PT, Kelly FJ, Shennan AH: Vitamin C and vitamin E in pregnant women at risk for pre-eclampsia (VIP trial): randomised placebo-controlled trial. Lancet. 2006 Apr 8;367(9517):1145-54. [PMID:16616557]
Mathias PM, Harries JT, Peters TJ, Muller DP: Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte. J Lipid Res. 1981 Jul;22(5):829-37. [PMID:7288289]
Ajandouz el H, Castan S, Jakob S, Puigserver A: A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. J Chromatogr Sci. 2006 Nov-Dec;44(10):631-3. [PMID:17254374]
Lee E, Choi MK, Lee YJ, Ku JL, Kim KH, Choi JS, Lim SJ: Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells. Carcinogenesis. 2006 Nov;27(11):2308-15. doi: 10.1093/carcin/bgl073. Epub 2006 May 19. [PMID:16714329]
Prasad KN, Kumar B, Yan XD, Hanson AJ, Cole WC: Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review. J Am Coll Nutr. 2003 Apr;22(2):108-17. [PMID:12672706]
Schmolz L, Birringer M, Lorkowski S, Wallert M: Complexity of vitamin E metabolism. World J Biol Chem. 2016 Feb 26;7(1):14-43. doi: 10.4331/wjbc.v7.i1.14. [PMID:26981194]
Zondlo Fiume M: Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan. Int J Toxicol. 2002;21 Suppl 3:51-116. doi: 10.1080/10915810290169819. [PMID:12537931]
Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US).
Link
Natural Medicine Journal: Alpha Tocopherol Succinate in Cancer Care
National Institute for Health
Cosmetic Ingredient Review: Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics
Journal of Clinical & Experimental Cardiology: Pharmacokinetics and Bioavailability of Annatto δ-tocotrienol in Healthy Fed Subjects

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